Cas no 2012070-67-4 (N-(1-cyclohexylpropan-2-yl)cyclopentanamine)

N-(1-cyclohexylpropan-2-yl)cyclopentanamine structure
2012070-67-4 structure
Product name:N-(1-cyclohexylpropan-2-yl)cyclopentanamine
CAS No:2012070-67-4
MF:C14H27N
MW:209.370884180069
CID:5806562
PubChem ID:165511067

N-(1-cyclohexylpropan-2-yl)cyclopentanamine Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyclohexylpropan-2-yl)cyclopentanamine
    • 2012070-67-4
    • EN300-1178368
    • Inchi: 1S/C14H27N/c1-12(15-14-9-5-6-10-14)11-13-7-3-2-4-8-13/h12-15H,2-11H2,1H3
    • InChI Key: JCPNZTGEVKZQPN-UHFFFAOYSA-N
    • SMILES: N(C(C)CC1CCCCC1)C1CCCC1

Computed Properties

  • Exact Mass: 209.214349865g/mol
  • Monoisotopic Mass: 209.214349865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 4.6

N-(1-cyclohexylpropan-2-yl)cyclopentanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1178368-0.1g
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
0.1g
$640.0 2023-06-08
Enamine
EN300-1178368-0.25g
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
0.25g
$670.0 2023-06-08
Enamine
EN300-1178368-2.5g
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
2.5g
$1428.0 2023-06-08
Enamine
EN300-1178368-5.0g
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
5g
$2110.0 2023-06-08
Enamine
EN300-1178368-10.0g
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
10g
$3131.0 2023-06-08
Enamine
EN300-1178368-250mg
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
250mg
$513.0 2023-10-03
Enamine
EN300-1178368-500mg
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
500mg
$535.0 2023-10-03
Enamine
EN300-1178368-1.0g
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
1g
$728.0 2023-06-08
Enamine
EN300-1178368-10000mg
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
10000mg
$2393.0 2023-10-03
Enamine
EN300-1178368-100mg
N-(1-cyclohexylpropan-2-yl)cyclopentanamine
2012070-67-4
100mg
$490.0 2023-10-03

Additional information on N-(1-cyclohexylpropan-2-yl)cyclopentanamine

Introduction to N-(1-cyclohexylpropan-2-yl)cyclopentanamine (CAS No. 2012070-67-4)

N-(1-cyclohexylpropan-2-yl)cyclopentanamine, a compound with the chemical identifier CAS No. 2012070-67-4, is a molecule of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique arrangement of its atoms and functional groups makes it a subject of extensive study, particularly in the context of drug design and molecular interactions.

The structural composition of N-(1-cyclohexylpropan-2-yl)cyclopentanamine is pivotal in understanding its pharmacological properties. The presence of a cyclopentanamine moiety suggests a potential role in modulating biological pathways, while the cyclohexyl and propan-2-yl side chains contribute to its overall solubility and bioavailability. These features are critical in determining how the compound interacts with biological targets, such as enzymes and receptors, which are essential for its therapeutic efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of N-(1-cyclohexylpropan-2-yl)cyclopentanamine with high accuracy. These studies have highlighted its potential as a scaffold for developing drugs targeting neurological disorders. The compound's ability to cross the blood-brain barrier, coupled with its ability to modulate neurotransmitter systems, makes it an attractive candidate for further investigation.

In vitro studies have demonstrated that N-(1-cyclohexylpropan-2-yl)cyclopentanamine exhibits promising interactions with certain neurotransmitter receptors. Specifically, research indicates that it may interact with serotonin receptors, which are involved in mood regulation and cognitive function. This interaction could potentially lead to the development of novel treatments for conditions such as depression and anxiety. Additionally, preliminary data suggest that the compound may also influence dopamine pathways, which are associated with motivation and reward mechanisms.

The synthesis of N-(1-cyclohexylpropan-2-yl)cyclopentanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and asymmetric synthesis, have been employed to achieve high yields and enantiomeric purity. These techniques are crucial in ensuring that the final product meets the stringent requirements for pharmaceutical applications.

One of the key challenges in developing N-(1-cyclohexylpropan-2-yl)cyclopentanamine as a therapeutic agent is optimizing its pharmacokinetic properties. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. By fine-tuning these parameters, researchers aim to enhance the compound's bioavailability and reduce potential side effects.

Current research is also exploring the role of N-(1-cyclohexylpropan-2-yl)cyclopentanamine in addressing inflammation-related diseases. Inflammatory processes are implicated in a wide range of pathological conditions, including autoimmune disorders and chronic pain syndromes. Preliminary findings suggest that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling pathways.

The development of novel drug candidates often involves collaboration between academic institutions and pharmaceutical companies. N-(1-cyclohexylpropan-2-yl)cyclopentanamine serves as an excellent example of how interdisciplinary research can lead to breakthroughs in medicinal chemistry. By combining expertise in organic synthesis, computational modeling, and biological testing, scientists are able to accelerate the discovery process.

Future directions for N-(1-cyclohexylpropan-2-yl)cyclopentanamine include exploring its potential in combination therapies. Dual-action compounds that target multiple disease mechanisms have shown great promise in clinical trials. By leveraging the unique properties of this molecule, researchers hope to develop synergistic treatments that offer improved patient outcomes.

The regulatory landscape for new drug development is stringent but essential for ensuring patient safety and efficacy. As N-(1-cyclohexylpropan-2-yl)cyclopentanamine progresses through preclinical studies, it will be subject to rigorous evaluation by regulatory agencies such as the FDA and EMA. These assessments will determine whether it moves forward into human clinical trials and eventually gains market approval.

In conclusion, N-(1-cyclohexylpropan-2-yl)cyclopentanamine (CAS No. 2012070-67-4) represents a significant advancement in pharmaceutical research. Its complex structure and diverse biological interactions make it a valuable candidate for developing novel therapeutic agents. With ongoing studies exploring its potential applications in treating neurological disorders, inflammation-related diseases, and other conditions, this compound holds great promise for improving human health.

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